3-Aminodihydrofuran-2,5-dione
Overview
Description
3-Aminodihydrofuran-2,5-dione: is an organic compound with the molecular formula C4H5NO3 and a molecular weight of 115.09 g/mol It is a derivative of furan, characterized by the presence of an amino group at the 3-position and a dihydrofuran-2,5-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminodihydrofuran-2,5-dione typically involves the reaction of maleic anhydride with ammonia or an amine under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction. The reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Aminodihydrofuran-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3-Aminodihydrofuran-2,5-dione is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It is used to investigate enzyme mechanisms and protein interactions due to its reactive functional groups .
Medicine: The compound has potential applications in medicinal chemistry. It is explored for its antimicrobial and anticancer properties. Researchers are investigating its ability to inhibit specific enzymes and pathways involved in disease processes .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its unique chemical structure makes it suitable for creating materials with specific properties .
Mechanism of Action
The mechanism of action of 3-Aminodihydrofuran-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The amino group and the dihydrofuran-2,5-dione structure allow it to form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity . The compound can also interact with cellular pathways, affecting processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Maleic Anhydride: A precursor in the synthesis of 3-Aminodihydrofuran-2,5-dione.
Furan-2,5-dione: A structural analog with similar reactivity.
3-Aminofuran-2,5-dione: A closely related compound with an amino group at the 3-position.
Uniqueness: this compound is unique due to its combination of an amino group and a dihydrofuran-2,5-dione structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
3-aminooxolane-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3/c5-2-1-3(6)8-4(2)7/h2H,1,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKOSRIHVSBBIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC1=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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